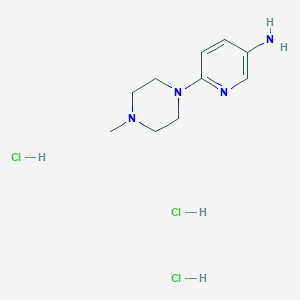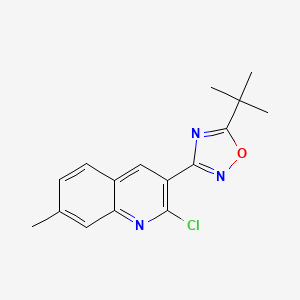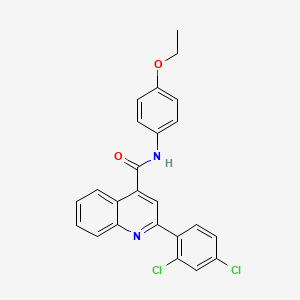
3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride is a chemical compound with the molecular formula C10H17ClN4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a piperazine ring, and a pyridine ring, making it a versatile molecule for research and industrial purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride typically involves the reaction of 3-amino-6-chloropyridine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its trihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary and tertiary amines, and substituted piperazine derivatives .
Applications De Recherche Scientifique
3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding studies.
Mécanisme D'action
The mechanism of action of 3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperazine ring and the amino group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-6-(4-methylpiperazin-1-yl)pyridine hydrochloride
- 6-(4-Methylpiperazin-1-yl)pyridin-3-amine trihydrochloride
- 6-(4-Methyl-1-piperazinyl)-3-pyridinamine trihydrochloride
Uniqueness
3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H19Cl3N4 |
|---|---|
Poids moléculaire |
301.6 g/mol |
Nom IUPAC |
6-(4-methylpiperazin-1-yl)pyridin-3-amine;trihydrochloride |
InChI |
InChI=1S/C10H16N4.3ClH/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10;;;/h2-3,8H,4-7,11H2,1H3;3*1H |
Clé InChI |
ABFIQDMIMHJGQG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC=C(C=C2)N.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-3-azabicyclo[3.2.0]heptane](/img/structure/B12988476.png)





![2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate](/img/structure/B12988526.png)

![tert-butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12988528.png)

![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B12988534.png)



